molecular formula C9H4Br2FN B1434800 4,8-Dibromo-5-fluoroquinoline CAS No. 1692572-44-3

4,8-Dibromo-5-fluoroquinoline

Cat. No. B1434800
CAS RN: 1692572-44-3
M. Wt: 304.94 g/mol
InChI Key: QMBFFTSHRCCDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-Dibromo-5-fluoroquinoline is a chemical compound belonging to the class of quinoline derivatives. Its molecular formula is C~9~H~4~Br~2~FN , with an average mass of approximately 304.94 Da . This compound exhibits interesting properties and has been the subject of scientific investigation.

Scientific Research Applications

Antibacterial Agents

Quinolines, including fluoroquinolones, are well-known for their antibacterial properties. A study highlighted the development of novel N-1 substituted quinolones that showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The research emphasized the importance of structural modifications in enhancing antibacterial efficacy, suggesting potential areas for further exploration with compounds like 4,8-Dibromo-5-fluoroquinoline (Kuramoto et al., 2003).

Fluorescent and Chromogenic Sensors

Quinoline derivatives have been utilized as chromo- and fluoroionophoric properties for metal ion sensing. An 8-hydroxyquinoline derivative with an appended boron-dipyrromethene function was developed for Hg2+-selective detection, showing pronounced fluoroionophoric properties. This approach indicates the potential for developing sensors based on the structural framework of this compound for specific metal ion detection (Moon et al., 2004).

Drug Delivery Systems

A porous 8-hydroxyquinoline functionalized covalent organic framework (COF-HQ) was synthesized for potential application in drug transport and controlled release. The study demonstrated the COF-HQ's ability for high drug loading capacity and pH-sensitive release, underscoring the utility of quinoline derivatives in designing effective drug delivery systems (Jia et al., 2020).

Fluorescent Sensors for Metal Ions

Quinoline derivatives have been synthesized as selective fluorescent sensors for metal ions such as Fe3+. These compounds exhibit significant fluorescence quenching upon binding to Fe3+, making them useful tools for the selective detection of iron ions in various environmental and biological contexts (Peng et al., 2007).

Safety and Hazards

  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4,8-dibromo-5-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2FN/c10-5-3-4-13-9-6(11)1-2-7(12)8(5)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBFFTSHRCCDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CC=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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